Decacyclene

Descripción

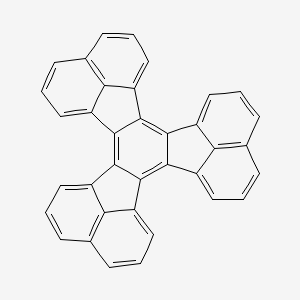

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

decacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2,4,6,8(36),9,11,13,15,17,19(35),20,22,24,26,28,30(34),31-octadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18/c1-7-19-8-2-14-23-28(19)22(13-1)31-32(23)34-26-17-5-11-21-12-6-18-27(30(21)26)36(34)35-25-16-4-10-20-9-3-15-24(29(20)25)33(31)35/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIWZLHUNCCYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C6=CC=CC7=C6C(=CC=C7)C5=C8C9=CC=CC1=C9C(=CC=C1)C8=C4C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059754 | |

| Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191-48-0 | |

| Record name | Decacyclene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decacyclene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decacyclene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[a,a',a']triacenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECACYCLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZG7J41ZUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decacyclene: A Comprehensive Technical Guide

CAS Number: 191-48-0

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and characterization of decacyclene. It is intended for researchers, scientists, and drug development professionals interested in the unique characteristics and potential applications of this complex polycyclic aromatic hydrocarbon (PAH).

Chemical and Physical Properties

This compound (C₃₆H₁₈) is a large, non-planar polycyclic aromatic hydrocarbon with a distinctive propeller-like shape exhibiting D₃ symmetry.[1] This unique structure arises from non-bonded repulsions between hydrogen atoms on its peripheral naphthalene (B1677914) groups.[1] The molecule is chiral in its crystalline form.[2][3]

Identification and Nomenclature

| Property | Value |

| CAS Number | 191-48-0[4] |

| IUPAC Name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene[4] |

| Molecular Formula | C₃₆H₁₈[2] |

| Molecular Weight | 450.53 g/mol [2] |

| Synonyms | Benzo(a,a,a)triacenaphthylene, Tri-peri-naphthylenebenzene[2] |

Physicochemical Properties

| Property | Value |

| Melting Point | >300 °C[2] |

| Density (Predicted) | 1.467 ± 0.06 g/cm³[1] |

| Solubility | Poorly soluble in most organic solvents; soluble in chloroform (B151607).[5] |

| Appearance | Brown solid[5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively detailed in readily available literature. However, the following sections outline the general methodologies based on published research.

Synthesis of this compound

The classical synthesis of this compound was first reported by Dziewoński and Rehländer.[1] The general procedure involves the high-temperature dehydrogenation of acenaphthene (B1664957) using elemental sulfur.

General Procedure:

-

Acenaphthene and elemental sulfur are mixed in a suitable reaction vessel.

-

The mixture is heated to a high temperature, typically in the range of 205–295 °C.[1]

-

During the heating process, dehydrogenation and subsequent cyclization reactions occur, leading to the formation of the this compound core.

-

The crude product is then subjected to purification steps, which may include recrystallization or sublimation to obtain purified this compound.

It is important to note that this reaction is performed under harsh conditions and may result in a mixture of products, necessitating careful purification.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its poor solubility, obtaining high-resolution NMR spectra of this compound can be challenging. Deuterated chloroform (CDCl₃) or other suitable solvents for PAHs should be used.

Sample Preparation:

-

Dissolve a small amount of purified this compound in the chosen deuterated solvent.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to an NMR tube.

Data Acquisition: Standard ¹H and ¹³C NMR spectra can be acquired. Due to the complex, overlapping signals in the aromatic region of the ¹H NMR spectrum, two-dimensional techniques such as COSY and HMQC may be necessary for detailed structural elucidation.

2.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a useful technique for characterizing the electronic properties of this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as chloroform or toluene.[2][5]

-

The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

Data Acquisition:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.

2.2.3. Fluorescence Spectroscopy

This compound is a fluorescent molecule, and its emission properties can be studied using fluorescence spectroscopy. This property is particularly relevant for its application in oxygen sensing.[1]

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner-filter effects.

Data Acquisition:

-

Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.

-

Record the emission spectrum by scanning the emission monochromator while exciting the sample at the chosen wavelength.

Biological Activity

The biological activity of this compound is not extensively studied. As a large polycyclic aromatic hydrocarbon, it is expected to exhibit some level of cytotoxicity. There is some evidence to suggest that this compound and its derivatives may have antimicrobial properties, potentially by disrupting the cell membranes of microorganisms. However, a specific mechanism of action or interaction with well-defined biological signaling pathways has not been elucidated in the reviewed literature.

Visualizations

Synthesis and Characterization Workflow of this compound

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. Buy this compound | 191-48-0 | >98% [smolecule.com]

- 2. This compound | 191-48-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C36H18 | CID 67448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Freestanding non-covalent thin films of the propeller-shaped polycyclic aromatic hydrocarbon this compound - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Decacyclene from Acenaphthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decacyclene, a polycyclic aromatic hydrocarbon (PAH) with a unique propeller-like structure, has garnered interest in materials science and medicinal chemistry. Its synthesis from the readily available starting material, acenaphthene (B1664957), involves a multi-step process. This technical guide provides an in-depth overview of the primary synthetic pathways, detailing the conversion of acenaphthene to key intermediates—acenaphthylene (B141429) and acenaphthenequinone (B41937)—and the subsequent transformation of acenaphthylene to this compound. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the reaction pathways and experimental workflows to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

The synthesis of complex polycyclic aromatic hydrocarbons is a cornerstone of modern organic chemistry, with applications ranging from the development of novel electronic materials to the synthesis of pharmacologically active compounds. This compound, with its highly conjugated system and distinct stereochemistry, presents a compelling target for chemical synthesis. The most common and practical approach to this compound begins with acenaphthene, a tricyclic aromatic hydrocarbon derived from coal tar. This guide delineates the two principal synthetic routes from acenaphthene to this compound, proceeding through either acenaphthylene or acenaphthenequinone as a key intermediate. The pathway involving the thermal trimerization of acenaphthylene is the most direct and widely cited method for the formation of the this compound core.

Synthetic Pathways from Acenaphthene

The synthesis of this compound from acenaphthene is primarily a two-stage process. The first stage involves the functionalization of the five-membered ring of acenaphthene to form a more reactive intermediate. Two main strategies are employed: dehydrogenation to yield acenaphthylene and oxidation to produce acenaphthenequinone. The second stage involves the conversion of these intermediates into the final this compound product.

Pathway 1: Acenaphthene to Acenaphthylene (Dehydrogenation)

The conversion of acenaphthene to acenaphthylene is a dehydrogenation reaction that introduces a double bond into the five-membered ring. This transformation can be achieved through both gas-phase and liquid-phase catalytic methods, with high yields reported for each.

Materials:

-

Acenaphthene

-

10% Palladium on activated carbon (Pd/C) or 5% Platinum on alumina (B75360) (Pt/Al₂O₃)

-

High-boiling point solvent (e.g., p-cymene (B1678584), decalin) for liquid-phase reaction

-

Inert gas (e.g., Nitrogen or Argon)

Procedure (Liquid-Phase):

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add acenaphthene (1 equivalent).

-

Add a high-boiling point solvent such as p-cymene (approximately 10-20 mL per gram of acenaphthene).

-

Carefully add the 10% Pd/C catalyst (5-10 mol% relative to acenaphthene).

-

Flush the system with an inert gas for 10-15 minutes to remove oxygen and maintain a positive pressure of the inert gas throughout the reaction.

-

With vigorous stirring, heat the mixture to the reflux temperature of the solvent (approx. 177°C for p-cymene).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Continue heating at reflux for 4-24 hours until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and dilute with a low-boiling point organic solvent (e.g., dichloromethane) to reduce viscosity.

-

Remove the catalyst by filtration through a pad of Celite. Wash the filter cake with the same solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude acenaphthylene can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Procedure (Vapor-Phase): Vapor-phase dehydrogenation is an industrial method where acenaphthene vapor, often diluted with steam, is passed over a heated catalyst bed (e.g., 5% Pt/Al₂O₃) at temperatures ranging from 450-500°C[1]. This method can achieve very high yields of acenaphthylene[1].

Pathway 2: Acenaphthene to Acenaphthenequinone (Oxidation)

The oxidation of acenaphthene to acenaphthenequinone introduces two ketone functionalities on the five-membered ring. This can be accomplished using various oxidizing agents, with chromium-based reagents being common in laboratory settings.

Materials:

-

Technical grade acenaphthene

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Glacial acetic acid

-

Ceric acetate (B1210297) (catalyst)

-

Sodium bisulfite (for workup)

-

Sulfuric acid (for workup)

-

o-Dichlorobenzene (for recrystallization)

-

Methanol (B129727) (for washing)

Procedure:

-

In a large beaker equipped for external cooling and with a powerful stirrer, prepare a mixture of 100 g of technical grade acenaphthene and 800 ml of glacial acetic acid. Add 5 g of ceric acetate as a catalyst[2].

-

While stirring vigorously, slowly add 325 g of sodium dichromate dihydrate over 2 hours, maintaining the reaction temperature at 40°C using external cooling[2].

-

After the addition is complete, pour the reaction mixture into 3 liters of water.

-

Collect the precipitated crude acenaphthenequinone by filtration.

-

To remove unreacted starting material and byproducts, create a slurry of the crude product with a solution of 150 g of sodium bisulfite in 1 liter of water. Heat the slurry to 50°C, then cool and filter. Repeat this washing step if necessary[2].

-

Wash the filter cake with water until the washings are colorless.

-

The purified acenaphthenequinone can be recrystallized from o-dichlorobenzene and then washed with methanol to yield a product with a melting point of 259–260°C.

Synthesis of this compound from Acenaphthylene

The final and key step in the synthesis of this compound is the thermal trimerization of acenaphthylene. This reaction proceeds via a high-temperature pyrolysis process.

Experimental Protocol: Thermal Trimerization of Acenaphthylene

While detailed laboratory-scale protocols for this specific trimerization are not extensively documented in readily available literature, the synthesis is achieved through the pyrolysis of acenaphthylene at elevated temperatures. The following is a generalized procedure based on the principles of high-temperature aromatic chemistry.

Materials:

-

Acenaphthylene

-

High-temperature tube furnace

-

Quartz reaction tube

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Place a sample of purified acenaphthylene in a quartz boat.

-

Insert the quartz boat into a quartz reaction tube situated within a tube furnace.

-

Purge the system with an inert gas (e.g., argon) to remove all oxygen.

-

Heat the furnace to a high temperature, typically in the range of 500-850°C. The optimal temperature and reaction time will need to be determined empirically.

-

Sublime the acenaphthylene through the hot zone of the furnace under a slow flow of the inert gas.

-

The product, this compound, will deposit in the cooler downstream section of the reaction tube.

-

After the reaction is complete, allow the apparatus to cool to room temperature under the inert gas flow.

-

Carefully collect the solid product from the reaction tube.

-

The crude this compound can be purified by sublimation or recrystallization from a high-boiling point solvent.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Dehydrogenation of Acenaphthene to Acenaphthylene

| Method | Catalyst | Solvent/Phase | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Liquid-Phase Catalytic | 10% Pd/C | p-Cymene | ~177 (reflux) | 4-24 | >90 |

| Vapor-Phase Catalytic | 5% Pt/Al₂O₃ | Vapor Phase | 450-500 | - | ~95 |

Table 2: Oxidation of Acenaphthene to Acenaphthenequinone

| Oxidizing Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Notes |

| Sodium Dichromate Dihydrate | Glacial Acetic Acid | Ceric Acetate | 40 | ~38-40 (on large scale) | Yield is higher on a smaller scale. |

| Chromic Acid | Acetic Acid | - | Variable | Not specified | A classic method with various reported conditions. |

Table 3: Thermal Trimerization of Acenaphthylene to this compound

| Method | Starting Material | Temperature (°C) | Yield (%) | Notes |

| Pyrolysis | Acenaphthylene | 500-850 | Not specified | This compound is a main product of acenaphthylene pyrolysis. |

Visualization of a Key Signaling Pathway

While there are no signaling pathways directly involved in this chemical synthesis, the logical workflow of the synthesis can be visualized.

Caption: Synthetic workflow from acenaphthene to this compound.

Conclusion

The synthesis of this compound from acenaphthene is a feasible process for laboratory and potentially larger-scale production. The most direct route proceeds through the dehydrogenation of acenaphthene to acenaphthylene, followed by the thermal trimerization of acenaphthylene. An alternative pathway involves the oxidation of acenaphthene to acenaphthenequinone. This guide provides detailed experimental protocols and quantitative data to aid researchers in the successful synthesis of this intriguing polycyclic aromatic hydrocarbon. Further optimization of the thermal trimerization step could lead to improved yields and scalability of this compound production, opening new avenues for its application in materials science and medicinal chemistry.

References

Decacyclene: A Technical Guide to Solubility, Experimental Protocols, and Biological Significance for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of decacyclene, a large polycyclic aromatic hydrocarbon (PAH), in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. It details experimental protocols for solubility determination and explores the compound's potential biological activities, offering valuable insights for its application in research and drug development.

Solubility of this compound

This compound (C₃₆H₁₈, Molar Mass: 450.53 g/mol ) is a large, non-planar polycyclic aromatic hydrocarbon with a unique propeller-like structure. Its extensive aromatic system and rigid molecular architecture contribute to its characteristically low solubility in most common organic solvents.

Qualitative Solubility Profile

Published data consistently indicates that this compound exhibits poor solubility in a wide range of organic solvents. However, it is qualitatively described as soluble in DMSO . Solvents such as hexane and chloroform are reported to be effective for the recrystallization of this compound, which suggests a moderate degree of solubility in these solvents, particularly at elevated temperatures.

Quantitative Solubility Data

To provide a practical reference point, the following table summarizes the available qualitative information for this compound and includes quantitative solubility data for coronene (B32277) , a structurally similar large polycyclic aromatic hydrocarbon. It is important to note that these values for coronene should be considered as an estimation for this compound's behavior and may not be directly transferable.

| Solvent | This compound Solubility (Qualitative) | Coronene Solubility (Quantitative) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |

| Benzene | Poorly soluble | Very soluble[1] |

| Toluene | Poorly soluble | Very soluble[1] |

| Hexane | Sparingly soluble (used for recrystallization) | Very soluble[1] |

| Chloroform | Sparingly soluble (used for recrystallization) | Very soluble (1 mmol·L−1) |

| Ethanol | Poorly soluble | Sparingly soluble |

| Water | Insoluble | 0.14 μg/L |

Experimental Protocols

Given the absence of specific cited experiments for this compound solubility, this section provides a detailed, generalized protocol for determining the solubility of a poorly soluble compound like this compound. This method is based on the widely accepted shake-flask method.

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., DMSO, Toluene, Chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

For finer separation, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Accurately dilute the aliquot with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples and subsequently calculate the solubility in the original saturated solution.

-

The logical workflow for this experimental protocol is illustrated in the following diagram:

Workflow for determining the equilibrium solubility of this compound.

Biological Significance and Potential Applications in Drug Development

This compound has been investigated for its potential biological activities, with preliminary studies suggesting it may possess antimicrobial and anticancer properties. Its mechanism of action is not well-elucidated, but its planar structure and aromaticity are characteristic of molecules that can intercalate with DNA or interact with protein targets.

Potential Signaling Pathway Modulation in Cancer

While specific signaling pathways modulated by this compound have not been definitively identified, many polycyclic aromatic hydrocarbons are known to exert their cytotoxic effects through the induction of apoptosis (programmed cell death). A plausible hypothetical mechanism involves the activation of the intrinsic apoptotic pathway.

The following diagram illustrates a generalized intrinsic apoptotic signaling pathway that could be a target for investigation with this compound:

Hypothetical intrinsic apoptotic pathway potentially modulated by this compound.

Experimental Workflow for Evaluating Biological Activity

Due to its poor aqueous solubility, evaluating the biological activity of this compound in cell-based assays requires a carefully designed experimental workflow. The primary challenge is to deliver the compound to the cells in a soluble and bioavailable form without causing solvent-induced toxicity.

The following diagram outlines a general workflow for assessing the cytotoxic effects of a poorly soluble compound like this compound:

Workflow for evaluating the cytotoxicity of a poorly soluble compound.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with intriguing structural and potential biological properties. However, its extremely low solubility in most organic solvents, with the exception of DMSO, poses a significant hurdle for its widespread use in research and development. This guide provides the currently available information on its solubility, offers a robust experimental protocol for its quantitative determination, and outlines a logical framework for investigating its biological activity. Further research into the precise solubility of this compound and its specific molecular targets is crucial to unlock its full potential in materials science and drug discovery.

References

A Technical Guide to the Spectral Properties of Decacyclene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decacyclene (C₃₆H₁₈) is a large, propeller-shaped polycyclic aromatic hydrocarbon (PAH) composed of a central benzene (B151609) ring fused with six acenaphthene (B1664957) units. Its unique, highly conjugated π-electron system gives rise to distinct spectral properties, particularly in its interaction with ultraviolet and visible light. This technical guide provides an in-depth overview of the UV-Vis absorption and fluorescence characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations to aid in its application in research and development.

UV-Vis Absorption Spectra

The electronic absorption spectrum of this compound is characterized by a series of well-defined bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within its extensive aromatic system. The positions and intensities of these absorption bands are influenced by the solvent environment.

Quantitative Absorption Data

The following table summarizes the key absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound in a non-polar solvent, methylcyclohexane, at room temperature.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Methylcyclohexane | ~340, ~380, ~405, ~430 | Not explicitly stated in abstract | [1][2] |

Note: The precise molar absorptivity values were not available in the abstract of the cited source. Access to the full publication is recommended for detailed quantitative analysis.

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for measuring the UV-Vis absorption spectrum of this compound is outlined below.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen spectroscopic grade solvent. Subsequently, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Calibration: Calibrate the spectrophotometer using a blank solution (the pure solvent) to zero the absorbance across the desired wavelength range.

-

Spectral Acquisition:

-

Rinse a quartz cuvette with the sample solution and then fill it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Scan the absorbance of the sample over a wavelength range that covers the near-UV and visible regions (e.g., 200 - 600 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm, calculate the molar absorptivity (ε) at each λmax.

Fluorescence Spectra

This compound exhibits fluorescence, a phenomenon where the molecule emits light after being electronically excited. The emission properties, including the wavelength of maximum emission and the efficiency of the process (quantum yield), are also sensitive to the molecular environment. It is important to note that the S₀→S₁ transition in this compound is symmetry forbidden, which can influence its fluorescence characteristics.

Quantitative Fluorescence Data

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

| Data not available | Data not available | Data not available | Data not available |

Experimental Protocol for Fluorescence Spectroscopy

The following protocol outlines a general method for measuring the fluorescence spectrum and quantum yield of this compound.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

-

Spectrofluorometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound and a separate stock solution of the fluorescence standard in the desired solvent.

-

Prepare a series of dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

-

Instrument Setup:

-

Set the excitation and emission monochromators of the spectrofluorometer to the appropriate bandwidths.

-

Select an excitation wavelength where the sample has significant absorbance.

-

-

Spectral Acquisition:

-

Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

Record the fluorescence emission spectrum of the this compound solution.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the standard solution.

-

-

Quantum Yield Calculation (Relative Method):

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Measure the absorbance of the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the fluorescence quantum yield (Φf,sample) using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the this compound solution and the standard solution, respectively.

-

Signaling Pathways and Logical Relationships

Currently, there is no readily available information in the scientific literature detailing specific signaling pathways directly involving the spectral properties of this compound in a biological or drug development context. The primary applications of its spectral properties are in materials science and photophysical studies. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time.

Conclusion

This technical guide has provided a foundational understanding of the UV-Vis absorption and fluorescence properties of this compound. While some quantitative data for its absorption in a non-polar solvent is available, a comprehensive dataset, particularly for its fluorescence characteristics at room temperature in various solvents, requires consultation of specialized handbooks. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain these spectral data in their own laboratories. Further research into the photophysical properties of this compound and its derivatives will undoubtedly expand their applications in advanced materials and sensing technologies.

References

Decacyclene: An In-depth Technical Guide to its Thermal Stability and Melting Point

For Researchers, Scientists, and Drug Development Professionals

Decacyclene (C₃₆H₁₈) is a large, non-planar polycyclic aromatic hydrocarbon (PAH) with a unique propeller-like structure. Its high degree of conjugation and rigid molecular architecture bestow upon it notable thermal properties, making it a molecule of interest in materials science and high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability and melting point of this compound, including detailed experimental protocols for their determination.

Quantitative Thermal Properties

The thermal characteristics of this compound are defined by its high melting point and significant thermal stability. The following table summarizes the key quantitative data available for these properties.

| Thermal Property | Value | Notes |

| Melting Point | >300 °C (573.15 K) | Commonly cited in chemical databases. |

| 562.00 - 666.00 K (288.85 - 392.85 °C) | A reported range, indicating dependence on measurement conditions and purity. | |

| Thermal Stability | High | This compound is known to be a thermally stable compound, though specific decomposition temperatures are not widely reported in the literature. Its stability is attributed to its robust polycyclic aromatic structure. The precise decomposition profile would be determined using thermogravimetric analysis (TGA). |

Experimental Protocols for Thermal Analysis

The determination of melting point and thermal stability for high-molecular-weight, crystalline organic compounds like this compound is primarily accomplished through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is the standard method for determining the melting point and enthalpy of fusion of a pure substance.

Methodology:

-

Instrument Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin, zinc).

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum or other inert sample pan. The pan is then hermetically sealed to prevent sublimation or decomposition before melting. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are heated at a constant, linear rate, typically between 1 and 10 °C/min. For high-melting-point compounds like this compound, the temperature range should be set to encompass the expected melting point, for instance, from ambient temperature up to 450 °C.

-

Atmosphere: The measurement is conducted under a continuous purge of an inert gas, such as nitrogen or argon (flow rate of 20-50 mL/min), to prevent oxidative degradation.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting of this compound will appear as an endothermic peak. The onset temperature of this peak is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Instrument Calibration: The TGA's microbalance is calibrated using standard weights, and the temperature is calibrated using materials with known Curie points or melting points.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in an open, inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range, for example, from ambient to 1000 °C, to ensure complete decomposition is observed.

-

Atmosphere: The experiment can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation. A typical flow rate is 50-100 mL/min.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is often reported as the temperature at which 5% mass loss occurs (T₅%).

-

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest. This is determined from the peak of the first derivative of the TGA curve (the DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide information about the formation of a char or inorganic residue.

-

Experimental Workflow Visualization

The logical flow for a comprehensive thermal analysis of this compound, from sample preparation to data interpretation, is illustrated below. This workflow integrates both DSC and TGA for a complete characterization of its melting behavior and thermal stability.

Unveiling the Electronic Landscape of Decacyclene: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Decacyclene (C₃₆H₁₈), a captivating polycyclic aromatic hydrocarbon (PAH), has garnered significant interest due to its unique propeller-shaped, non-planar structure and its potential applications in materials science and organic electronics. Understanding the intricate details of its electronic structure is paramount for unlocking its full potential. This technical guide provides an in-depth exploration of the theoretical studies on this compound's electronic properties, summarizing key quantitative data, detailing computational methodologies, and visualizing the logical workflows involved in its theoretical investigation.

Core Electronic Properties: A Quantitative Overview

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of this compound. The following table summarizes key quantitative data derived from computational models.

| Electronic Property | Calculated Value | Computational Method | Reference |

| Geometry | D₃ symmetry thermodynamically preferred | PBE/6-31G(d,p) | [1] |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.4 eV | Inferred from energy level diagram | [2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 eV | Inferred from energy level diagram | [2] |

| HOMO-LUMO Gap | ~ 3.4 eV | Inferred from energy level diagram | [2] |

| Dimer Binding Energy (Parallel Stacking) | -23.1 kcal/mol | PBE-D3(BJ)/6-31G(d,p) | [1] |

| Redox Behavior | Undergoes two reversible reductions | Experimental, supported by DFT | [2] |

Note: The HOMO and LUMO energy values are estimated from the provided energy level diagram in the source. The HOMO-LUMO gap is calculated as the difference between these estimated values.

Experimental and Computational Protocols

The theoretical investigation of this compound's electronic structure involves a series of well-defined computational protocols. These protocols are designed to accurately model the molecule's geometry and predict its electronic behavior.

Geometry Optimization

A crucial first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. For this compound, this is typically achieved through geometry optimization calculations using DFT.

-

Objective: To find the minimum energy conformation of the this compound molecule.

-

Methodology:

-

Level of Theory: A common and effective method is the Perdew-Burke-Ernzerhof (PBE) functional, a type of generalized gradient approximation (GGA) functional.

-

Basis Set: The 6-31G(d,p) basis set is frequently employed, which provides a good balance between computational cost and accuracy for organic molecules. This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to better describe the anisotropic electron distribution in chemical bonds.

-

Symmetry Considerations: The calculations have confirmed that the D₃ symmetry, which imparts a propeller-like shape to the molecule, is the most thermodynamically stable conformation for this compound[1].

-

-

Software: Quantum chemistry packages such as Gaussian, ORCA, or Q-Chem are commonly used to perform these calculations.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity, stability, and spectroscopic characteristics.

-

Molecular Orbital Analysis (HOMO-LUMO Gap):

-

Objective: To determine the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity.

-

Methodology: Single-point energy calculations are performed on the optimized geometry using a selected DFT functional and basis set. The energies of all molecular orbitals are obtained from these calculations.

-

-

Ionization Potential (IP) and Electron Affinity (EA):

-

Objective: To calculate the energy required to remove an electron (IP) and the energy released when an electron is added (EA). These properties are fundamental to understanding the molecule's behavior in redox reactions.

-

Methodology:

-

Koopmans' Theorem Approximation: As a first approximation, the ionization potential can be estimated as the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity as the negative of the LUMO energy (EA ≈ -ELUMO).

-

ΔSCF Method: A more accurate approach is the Delta Self-Consistent Field (ΔSCF) method, where the total energies of the neutral molecule (N electrons), the cation (N-1 electrons), and the anion (N+1 electrons) are calculated separately. The IP and EA are then determined from the differences in these total energies:

-

IP = E(N-1) - E(N)

-

EA = E(N) - E(N+1)

-

-

-

Simulation of Electronic Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules.

-

Objective: To calculate the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in the UV-Vis absorption spectrum.

-

Methodology: TD-DFT calculations are performed on the optimized ground-state geometry. This method provides information about the excited states of the molecule, including the nature of the electronic transitions (e.g., π → π*).

-

Software: Most modern quantum chemistry software packages have implementations of TD-DFT.

Aromaticity Analysis (NICS)

The aromaticity of the various rings within the this compound framework can be quantitatively assessed using computational methods like the Nucleus-Independent Chemical Shift (NICS).

-

Objective: To quantify the degree of aromaticity or anti-aromaticity of a specific ring system.

-

Methodology: NICS values are calculated by placing a "ghost" atom (a point with no nucleus or electrons) at the center of a ring of interest and calculating the magnetic shielding at that point. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). The calculations are often performed at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)) to separate the contributions from σ and π electrons.

Visualizing the Theoretical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational procedures described above.

Caption: Computational workflow for determining the electronic properties of this compound.

Caption: Workflow for Nucleus-Independent Chemical Shift (NICS) analysis of aromaticity.

Conclusion

Theoretical studies provide an indispensable lens through which to examine the electronic structure of complex molecules like this compound. The computational methods outlined in this guide, from geometry optimization and molecular orbital analysis to the simulation of electronic spectra and the quantification of aromaticity, offer a powerful toolkit for researchers. The quantitative data derived from these studies not only corroborates experimental findings but also provides predictive insights that can guide the design of novel materials with tailored electronic properties for advanced applications. As computational resources and theoretical models continue to evolve, we can anticipate an even deeper and more nuanced understanding of the fascinating electronic landscape of this compound and other polycyclic aromatic hydrocarbons.

References

Decacyclene: A Comprehensive Technical Guide to its Potential Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decacyclene, a polycyclic aromatic hydrocarbon (PAH) with a unique propeller-like three-dimensional structure, has garnered significant interest in the field of materials science. Its distinct architecture, characterized by ten fused aromatic rings, gives rise to intriguing electronic, optical, and thermal properties. This technical guide provides an in-depth exploration of this compound's potential applications, focusing on its synthesis, key properties, and its role in the development of advanced materials for organic electronics and sensing. Detailed experimental protocols for its synthesis and the fabrication of this compound-based devices are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide employs visualizations to elucidate the fundamental mechanisms governing its performance in various applications.

Introduction

This compound (C₃₆H₁₈) is a large, non-planar polycyclic aromatic hydrocarbon with D₃ symmetry.[1] Its propeller-shaped structure arises from steric hindrance between hydrogen atoms on its peripheral naphthalene (B1677914) units, preventing the molecule from adopting a planar conformation.[1] This twisted geometry, coupled with its extensive π-conjugated system, is the source of its remarkable properties and makes it a compelling candidate for a range of applications in materials science.

The primary driving force for the self-assembly of this compound molecules is the π-π stacking interactions between the aromatic rings. These non-covalent interactions lead to the formation of well-ordered crystalline structures, which are crucial for its charge transport and photophysical properties. This guide will delve into the synthesis of this compound, its key physicochemical characteristics, and its emerging applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and chemical sensors.

Synthesis of this compound

The most common method for synthesizing this compound is through the dehydrogenation of acenaphthene (B1664957). This process typically involves heating acenaphthene in the presence of a dehydrogenating agent, such as elemental sulfur or a catalyst like palladium on carbon (Pd/C).

Experimental Protocol: Dehydrogenation of Acenaphthene

Materials:

-

Acenaphthene

-

Palladium on carbon (10 wt. % Pd/C)

-

High-boiling point solvent (e.g., p-cymene)

-

Inert gas (Nitrogen or Argon)

-

Celite or other filter aid

-

Dichloromethane (B109758) or ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acenaphthene in a minimal amount of a high-boiling point solvent like p-cymene.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the acenaphthene).

-

Flush the reaction flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with a low-boiling point solvent such as dichloromethane or ethyl acetate.

-

Remove the catalyst by filtering the mixture through a pad of Celite. Wash the filter cake with the same solvent to ensure all the product is collected.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the pure product.

Quantitative Data

A thorough understanding of this compound's quantitative properties is essential for its application in materials science. The following tables summarize key electronic, optical, and thermal data.

Table 1: Electronic Properties of this compound

| Property | Value | Method |

| Highest Occupied Molecular Orbital (HOMO) | Value not found in search results | Cyclic Voltammetry |

| Lowest Unoccupied Molecular Orbital (LUMO) | Value not found in search results | Cyclic Voltammetry |

| Ionization Potential | Value not found in search results | --- |

| Electron Affinity | Value not found in search results | --- |

| Hole Mobility (Single Crystal) | Value not found in search results | OFET |

| Electron Mobility (Single Crystal) | Value not found in search results | OFET |

Table 2: Optical Properties of this compound

| Property | Value | Conditions |

| Absorption Maximum (λ_max) | Value not found in search results | In solution |

| Emission Maximum (λ_em) | Value not found in search results | In solution |

| Fluorescence Quantum Yield (Φ_F) | Value not found in search results | In solution |

Table 3: Thermal Properties of this compound

| Property | Value | Method |

| Decomposition Temperature (T_d) | Value not found in search results | TGA |

| Melting Point (T_m) | Value not found in search results | DSC |

Note: Specific experimental values for HOMO/LUMO, charge carrier mobility, fluorescence quantum yield, and decomposition temperature of this compound were not found in the provided search results. The tables indicate the typical methods used to determine these properties.

Potential Applications in Materials Science

This compound's unique properties make it a promising material for various applications in organic electronics and sensing.

Organic Light-Emitting Diodes (OLEDs)

This compound's fluorescence properties suggest its potential use as an emissive layer or host material in OLEDs. The fabrication of a this compound-based OLED would typically involve the sequential deposition of several layers on a substrate.

Experimental Workflow: OLED Fabrication

Organic Solar Cells (OSCs)

Derivatives of this compound, such as this compound triimide, have been investigated as non-fullerene acceptors in organic solar cells. A bulk heterojunction (BHJ) solar cell incorporating a this compound derivative has demonstrated a power conversion efficiency of approximately 1.6%.[2] The performance of such devices is highly dependent on the morphology of the donor-acceptor blend.

Logical Relationship: OSC Device Physics

Organic Field-Effect Transistors (OFETs)

The ability of this compound to form ordered crystalline structures through π-π stacking makes it a candidate for the active layer in OFETs. The charge carrier mobility within these crystals is a critical parameter for device performance.

Experimental Workflow: OFET Fabrication

Chemical Sensors

The fluorescence of this compound can be quenched in the presence of certain analytes, making it a potential material for chemical sensors. For instance, this compound-based sensors have shown promise for the detection of nitroaromatic compounds, which are often found in explosives. The sensing mechanism is based on photoinduced electron transfer (PET) from the excited state of this compound to the nitroaromatic compound.

Signaling Pathway: Fluorescence Quenching by Nitroaromatics

Conclusion

This compound stands out as a versatile building block for advanced materials in science. Its distinctive non-planar, propeller-like structure and strong π-π stacking interactions give rise to a host of desirable electronic and optical properties. While further research is needed to fully elucidate its quantitative characteristics and to optimize device performance, the potential applications of this compound in OLEDs, OSCs, OFETs, and chemical sensors are significant. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working towards harnessing the full potential of this intriguing molecule. As synthetic methods are refined and our understanding of its structure-property relationships deepens, this compound is poised to play an increasingly important role in the development of next-generation organic electronic devices and sensors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Decacyclene Derivatives for Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decacyclene, a polycyclic aromatic hydrocarbon, has emerged as a promising scaffold for the design of novel organic electronic materials. Its extended π-conjugated system and propensity for self-assembly make it an attractive core for the synthesis of derivatives with tailored optoelectronic properties. These derivatives, particularly this compound triimides (DTIs), are being explored as n-type semiconductors in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic photovoltaics (OPVs). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound derivatives in organic electronic devices.

Data Presentation

Table 1: Performance of this compound Triimide (DTI) Based Organic Photovoltaics (OPVs)

| Donor Material | Acceptor Material | Device Architecture | Power Conversion Efficiency (PCE) (%) | Fill Factor (FF) | Reference |

| Poly(3-hexylthiophene) (P3HT) | DTI-4a | Bulk Heterojunction | 1.6 | 0.57 | [1] |

Table 2: Performance of n-type Organic Field-Effect Transistors (OFETs) with this compound and Related Derivatives

| Active Material | Device Configuration | Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) | Reference |

| This compound Nanowires | Not Specified | Data not available in snippets | Data not available in snippets | Data not available in snippets | |

| This compound Triimide (DTI) | Not Specified | Data not available in snippets | Data not available in snippets | Data not available in snippets | |

| Naphthalene-tetracarboxylic-dianhydride (NTCDA) | Depletion-mode | 0.016 | 2.25 x 10² | -32 | [2] |

| Distyryl-thiophene (DST) derivative (THIO-Y) | Single Crystal | 0.16 | Data not available in snippets | 21-22 | [3] |

| Distyryl-thiophene (DST) derivative (THIO-Y) | Thin Film | 0.03 | Data not available in snippets | Data not available in snippets | [3] |

Note: Specific performance data for this compound-based OFETs was not available in the provided search results. The table includes data for related n-type materials for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound Triimides (DTIs) via Friedel-Crafts Carbamylation

This protocol describes a three-step synthesis of this compound triimides (DTIs), which are promising n-type organic semiconductors.[4] The key step is a regioselective hextuple Friedel-Crafts carbamylation of this compound.

Materials:

-

This compound

-

1-Piperidinecarbonyl chloride

-

Aluminum chloride (AlCl₃)

-

o-Dichlorobenzene (o-DCB)

-

Reagents for hydrolysis and imidization (specifics to be determined based on desired side chains)

-

Solvents for column chromatography (e.g., hexane, dichloromethane)

-

Solvents for recrystallization

Procedure:

-

Step 1: Hextuple Friedel-Crafts Carbamylation to form Hexaamide 2.

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and o-dichlorobenzene.

-

Cool the mixture in an ice bath and slowly add aluminum chloride.

-

Add 1-piperidinecarbonyl chloride dropwise to the stirring mixture. The use of a cyclic carbamyl chloride like 1-piperidinecarbonyl chloride is crucial for managing the solubility and stability of the intermediates.

-

After the addition is complete, gradually warm the reaction mixture to 135°C and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully pouring it over ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude hexaamide 2 by column chromatography on silica (B1680970) gel.

-

-

Step 2: Hydrolysis to form Triacid.

-

The detailed protocol for the hydrolysis of the hexaamide to the corresponding triacid was not available in the provided search results. This step would typically involve heating the hexaamide in a strong acidic or basic solution.

-

-

Step 3: Imidization to form this compound Triimide (DTI).

-

The specific conditions for the imidization reaction to form the final DTI product with desired alkyl or aryl side chains were not detailed in the search results. This step generally involves the condensation of the triacid with a primary amine under heating, often with a catalyst.

-

Purification of the Final Product:

-

The final DTI product can be purified by column chromatography followed by recrystallization from a suitable solvent system to obtain a highly pure material for electronic device fabrication.

Protocol 2: Fabrication of a this compound-Based Bulk Heterojunction (BHJ) Organic Solar Cell

This protocol outlines the general steps for fabricating a BHJ organic solar cell using a this compound derivative as the acceptor material.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

-

Donor polymer (e.g., P3HT)

-

This compound triimide (DTI) acceptor

-

Organic solvent (e.g., chlorobenzene, dichlorobenzene)

-

Metal for cathode (e.g., Aluminum, Calcium/Aluminum)

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

-

Anneal the substrate at a specified temperature (e.g., 120-150°C) in a nitrogen-filled glovebox or in air to remove residual water.

-

-

Active Layer Deposition:

-

Prepare a blend solution of the donor polymer (e.g., P3HT) and the this compound triimide acceptor in a suitable organic solvent. The weight ratio of donor to acceptor needs to be optimized for best performance.

-

Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin-coating speed and time will determine the thickness of the active layer, which is a critical parameter for device performance.

-

Anneal the active layer at an optimized temperature and time to control the morphology and improve device performance. Note that for some this compound triimide-based solar cells, thermal annealing can lead to a decrease in efficiency due to reorientation of the acceptor molecules.

-

-

Cathode Deposition:

-

Transfer the substrates into a thermal evaporator.

-

Deposit the metal cathode (e.g., a bilayer of Ca/Al or just Al) through a shadow mask to define the active area of the device.

-

-

Device Encapsulation:

-

Encapsulate the device to protect it from oxygen and moisture, which can degrade the performance over time.

-

Mandatory Visualization

Caption: Synthetic workflow for this compound Triimide (DTI).

Caption: General workflow for OFET device fabrication.

Caption: Workflow for BHJ OPV device fabrication.

References

Application Notes and Protocols for Decacyclene as an Organic Probe for Oxygen Sensing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of decacyclene as a fluorescent probe for optical oxygen sensing. The methodology is based on the principle of fluorescence quenching, where the fluorescence intensity of this compound is dynamically reduced in the presence of molecular oxygen. This technology offers a non-invasive and reversible method for oxygen measurement in various research and development settings.

Principle of Operation

This compound, a polycyclic aromatic hydrocarbon, exhibits intrinsic fluorescence. When a this compound molecule absorbs a photon of a specific wavelength, it is promoted to an excited electronic state. From this excited state, it can return to the ground state by emitting a photon, a process observed as fluorescence.

Molecular oxygen in its triplet ground state is an efficient quencher of the fluorescence of many aromatic hydrocarbons, including this compound. The mechanism involves a collisional deactivation of the excited this compound molecule by an oxygen molecule. This process is non-radiative, meaning the excited state energy is transferred to the oxygen molecule without the emission of a photon. The efficiency of this quenching process is directly proportional to the concentration of oxygen.

This relationship is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[O₂]

Where:

-

I₀ is the fluorescence intensity in the absence of oxygen.

-

I is the fluorescence intensity in the presence of oxygen.

-

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to oxygen.

-

[O₂] is the concentration of oxygen.

By measuring the fluorescence intensity of this compound, the concentration of oxygen in the surrounding environment can be determined.

Signaling Pathway: Fluorescence Quenching

Caption: Mechanism of this compound fluorescence quenching by molecular oxygen.

Quantitative Data

While this compound has been identified as a suitable probe for oxygen sensing, particularly when embedded in a silicone matrix, specific quantitative data such as the Stern-Volmer constant (Kₛᵥ), precise excitation and emission maxima in polydimethylsiloxane (B3030410) (PDMS), response time, and stability are not extensively documented in publicly available literature. Therefore, it is crucial for researchers to empirically determine these parameters for their specific experimental setup. The following table provides a template for the data that should be collected.

| Parameter | This compound in PDMS Matrix | Notes |

| Excitation Wavelength (λ_ex) | To be determined experimentally | Expected to be in the UV-A or blue region of the spectrum. |

| Emission Wavelength (λ_em) | To be determined experimentally | Expected to be in the blue or green region of the spectrum. |

| Stern-Volmer Constant (Kₛᵥ) | To be determined experimentally | This will depend on the specific PDMS formulation and temperature. |

| Response Time (t_response) | To be determined experimentally | The time taken to reach 90% of the final signal change. |

| Recovery Time (t_recovery) | To be determined experimentally | The time taken to return to 10% of the initial signal after oxygen removal. |

| Sensitivity Range | To be determined experimentally | The range of oxygen concentrations over which a reliable signal can be obtained. |

| Photostability | To be determined experimentally | The rate of signal degradation under continuous illumination. |

| Long-term Stability | To be determined experimentally | The change in sensor performance over an extended period (days/weeks). |

Experimental Protocols

The following protocols provide a general framework for the preparation, calibration, and use of a this compound-based optical oxygen sensor. Researchers should optimize these protocols for their specific application.

Preparation of this compound-PDMS Sensing Film

This protocol describes the fabrication of a thin film of polydimethylsiloxane (PDMS) doped with this compound.

Materials:

-

This compound

-

Polydimethylsiloxane (PDMS) elastomer kit (e.g., Sylgard 184), containing base and curing agent

-

Toluene or other suitable solvent for this compound and PDMS

-

Glass slides or other suitable substrate

-

Spin coater or casting knife

-

Vacuum desiccator

-

Oven

Protocol:

-

Prepare this compound Solution: Dissolve a known concentration of this compound in a minimal amount of toluene. The optimal concentration needs to be determined experimentally to achieve a strong fluorescence signal without causing aggregation-induced quenching.

-

Prepare PDMS Mixture: In a clean container, mix the PDMS base and curing agent in a 10:1 ratio by weight.

-

Dope PDMS with this compound: Add the this compound solution to the PDMS mixture and stir thoroughly until a homogenous dispersion is achieved.

-

Degas the Mixture: Place the mixture in a vacuum desiccator for approximately 30 minutes to remove any air bubbles introduced during mixing.

-

Fabricate the Film:

-

Spin Coating: Dispense a small amount of the degassed mixture onto a clean glass slide and spin coat at a desired speed to achieve the desired film thickness.

-

Casting: Pour the degassed mixture onto a leveled substrate and use a casting knife to create a film of uniform thickness.

-

-

Cure the Film: Place the coated substrate in an oven at 60-70°C for at least 2 hours, or as per the PDMS manufacturer's instructions, to fully cure the elastomer.

-

Post-Curing: Allow the film to cool to room temperature. The sensor is now ready for calibration and use.

Experimental Workflow: Sensor Fabrication

Caption: Workflow for fabricating a this compound-PDMS oxygen sensing film.

Calibration of the Oxygen Sensor

This protocol describes the calibration of the this compound-PDMS sensor using a two-point calibration method.

Materials:

-

This compound-PDMS sensor

-

Fluorometer or a custom optical setup with an appropriate excitation source and detector

-

Gas mixing system or certified gas cylinders (pure nitrogen and a known concentration of oxygen, e.g., 21% in nitrogen)

-

Flow cell or environmental chamber to house the sensor

Protocol:

-

Setup: Place the this compound-PDMS sensor in the flow cell. Connect the flow cell to the gas mixing system. Align the sensor with the excitation source and detector of the fluorometer.

-

Determine Excitation and Emission Wavelengths: If not known, perform an excitation and emission scan to determine the optimal wavelengths for this compound in the PDMS matrix.

-

Zero Oxygen Measurement (I₀): Purge the flow cell with pure nitrogen (0% oxygen) until a stable fluorescence signal is obtained. Record this intensity as I₀.

-

Known Oxygen Measurement (I): Introduce a gas with a known oxygen concentration (e.g., 21% oxygen) into the flow cell until a stable, lower fluorescence signal is observed. Record this intensity as I.

-

Calculate the Stern-Volmer Constant (Kₛᵥ): Use the Stern-Volmer equation to calculate Kₛᵥ: Kₛᵥ = (I₀ / I - 1) / [O₂]

-

Multi-point Calibration (Recommended): For higher accuracy, perform measurements at several known oxygen concentrations and plot I₀/I versus [O₂]. The slope of the resulting linear fit will be the Stern-Volmer constant, Kₛᵥ.

Experimental Workflow: Sensor Calibration

Caption: Workflow for the calibration of the this compound-based oxygen sensor.

Oxygen Measurement

Protocol:

-

Place the calibrated sensor in the sample environment.

-

Excite the sensor at the predetermined excitation wavelength and measure the fluorescence emission at the corresponding emission wavelength.

-

Record the fluorescence intensity (I).

-

Calculate the oxygen concentration using the rearranged Stern-Volmer equation and the previously determined I₀ and Kₛᵥ: [O₂] = (I₀ / I - 1) / Kₛᵥ

Applications

This compound-based oxygen sensors can be utilized in a variety of applications, including:

-

Cell Culture Monitoring: Non-invasively monitoring oxygen levels in cell culture media to study cellular respiration and hypoxia.

-

Bioreactor Monitoring: Real-time monitoring of dissolved oxygen in bioreactors for process optimization.

-

Drug Development: Assessing the effect of drug candidates on cellular oxygen consumption.

-

Food Packaging: Monitoring the integrity of modified atmosphere packaging.

-

Environmental Monitoring: Measuring dissolved oxygen in water samples.

Considerations and Limitations

-

Temperature Dependence: The quenching process is temperature-dependent. It is essential to either maintain a constant temperature during all measurements or to calibrate the sensor at different temperatures.

-

Photobleaching: Prolonged exposure to the excitation light can lead to the degradation of the this compound probe, resulting in a decrease in the fluorescence signal. The excitation light intensity and exposure time should be minimized.

-

Interfering Substances: Other molecules that can quench the fluorescence of this compound may interfere with the measurement. The specificity of the sensor should be evaluated for the intended application.

-

Empirical Calibration: As highlighted, the lack of readily available quantitative data for the this compound-PDMS system necessitates thorough in-house calibration and characterization for reliable and accurate oxygen measurements.

Charge Transport in Decacyclene Thin Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction